1-(2-Ethylphenyl)piperidin-4-amine
Overview
Description
1-(2-Ethylphenyl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound features a piperidine ring substituted with an amine group at the 4-position and an ethylphenyl group at the 1-position, making it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
Target of Action
1-(2-Ethylphenyl)piperidin-4-amine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different pharmacological effects
Result of Action
Piperidine derivatives are known to have various pharmacological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Substitution at the 1-Position:
Amination at the 4-Position: The amine group at the 4-position can be introduced via reductive amination or other amination techniques.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Rhodium-catalyzed hydroaminations and other catalytic processes are commonly employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
1-(2-Ethylphenyl)piperidin-4-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial activities.
Matrine: A piperidine alkaloid known for its antiproliferative effects on cancer cells.
Uniqueness: 1-(2-Ethylphenyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group at the 1-position and amine group at the 4-position differentiate it from other piperidine derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-ethylphenyl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-5-3-4-6-13(11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSLWFCUFKQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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